molecular formula C17H15Br2NO B13841198 2,7-dibromo-9-(tetrahydro-2H-pyran-4-yl)-9H-carbazole

2,7-dibromo-9-(tetrahydro-2H-pyran-4-yl)-9H-carbazole

Cat. No.: B13841198
M. Wt: 409.1 g/mol
InChI Key: BBRKOQLTKFGKAP-UHFFFAOYSA-N
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Description

2,7-Dibromo-9-(tetrahydro-2H-pyran-4-yl)-9H-carbazole is a synthetic organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of bromine atoms and the tetrahydro-2H-pyran-4-yl group in this compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dibromo-9-(tetrahydro-2H-pyran-4-yl)-9H-carbazole typically involves the following steps:

    Bromination of Carbazole: Carbazole is first brominated at the 2 and 7 positions using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as chloroform or dichloromethane.

    Protection of Carbazole Nitrogen: The nitrogen atom of the carbazole is protected using a suitable protecting group, such as a tetrahydro-2H-pyran-4-yl group, to prevent unwanted side reactions.

    Deprotection and Purification: The protecting group is then removed under specific conditions, and the product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more environmentally friendly solvents and reagents to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9-(tetrahydro-2H-pyran-4-yl)-9H-carbazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The bromine atoms can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield carbazole derivatives with various functional groups, while coupling reactions can produce biaryl compounds with extended conjugation.

Scientific Research Applications

2,7-Dibromo-9-(tetrahydro-2H-pyran-4-yl)-9H-carbazole has several scientific research applications, including:

    Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Pharmaceuticals: Potential precursor for the synthesis of bioactive carbazole derivatives with anticancer, antimicrobial, and anti-inflammatory properties.

    Materials Science: Employed in the development of novel materials with unique optical and electronic properties.

    Chemical Biology: Utilized in the design of molecular probes and sensors for biological studies.

Mechanism of Action

The mechanism of action of 2,7-dibromo-9-(tetrahydro-2H-pyran-4-yl)-9H-carbazole depends on its specific application. In organic electronics, the compound’s electronic properties, such as charge transport and light emission, are crucial. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of bromine atoms and the tetrahydro-2H-pyran-4-yl group can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dibromo-9H-carbazole: Lacks the tetrahydro-2H-pyran-4-yl group, making it less reactive in certain chemical transformations.

    9-(Tetrahydro-2H-pyran-4-yl)-9H-carbazole: Does not contain bromine atoms, limiting its use in substitution and coupling reactions.

    2,7-Dichloro-9-(tetrahydro-2H-pyran-4-yl)-9H-carbazole: Contains chlorine atoms instead of bromine, which can affect its reactivity and the types of reactions it undergoes.

Uniqueness

2,7-Dibromo-9-(tetrahydro-2H-pyran-4-yl)-9H-carbazole is unique due to the presence of both bromine atoms and the tetrahydro-2H-pyran-4-yl group. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H15Br2NO

Molecular Weight

409.1 g/mol

IUPAC Name

2,7-dibromo-9-(oxan-4-yl)carbazole

InChI

InChI=1S/C17H15Br2NO/c18-11-1-3-14-15-4-2-12(19)10-17(15)20(16(14)9-11)13-5-7-21-8-6-13/h1-4,9-10,13H,5-8H2

InChI Key

BBRKOQLTKFGKAP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br

Origin of Product

United States

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